molecular formula C8H9ClO3S B15168770 4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride CAS No. 873842-29-6

4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride

Cat. No.: B15168770
CAS No.: 873842-29-6
M. Wt: 220.67 g/mol
InChI Key: UFNDTQIQSSEUSF-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a hydroxyethyl group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride typically involves the sulfonation of 4-(2-Hydroxyethyl)benzene. This can be achieved by reacting 4-(2-Hydroxyethyl)benzene with chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also minimizes the risk of exposure to hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the sulfonyl chloride group to sulfonamides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyethyl group.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the sulfonyl chloride group.

Major Products

    Substitution Products: Sulfonamides, sulfonate esters, and sulfonate ethers.

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Sulfonamides.

Scientific Research Applications

4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and other sulfonyl derivatives.

    Biology: The compound is utilized in the modification of biomolecules, such as the sulfonation of proteins and peptides.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs that target sulfonamide-sensitive enzymes.

    Industry: It is employed in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a hydroxyethyl group.

    4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of a hydroxyethyl group.

    4-Nitrobenzenesulfonyl chloride: Features a nitro group in place of the hydroxyethyl group.

Uniqueness

4-(2-Hydroxyethyl)benzene-1-sulfonyl chloride is unique due to the presence of the hydroxyethyl group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications where hydrogen bonding and solubility in polar solvents are advantageous.

Properties

CAS No.

873842-29-6

Molecular Formula

C8H9ClO3S

Molecular Weight

220.67 g/mol

IUPAC Name

4-(2-hydroxyethyl)benzenesulfonyl chloride

InChI

InChI=1S/C8H9ClO3S/c9-13(11,12)8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2

InChI Key

UFNDTQIQSSEUSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)S(=O)(=O)Cl

Origin of Product

United States

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